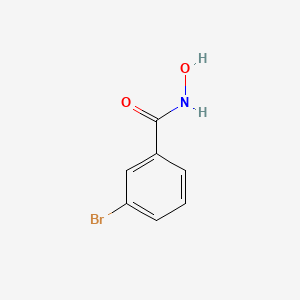

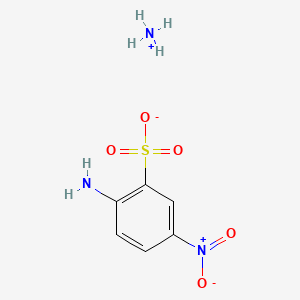

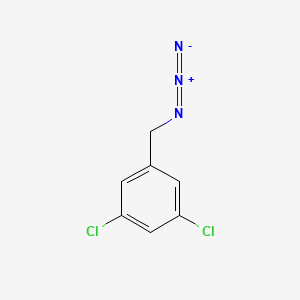

3-bromo-N-hydroxybenzamide

Descripción general

Descripción

The compound 3-bromo-N-hydroxybenzamide is a brominated benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in materials science. While the specific compound this compound is not directly mentioned in the provided papers, related compounds with bromine substituents and amide functionalities have been studied extensively, indicating the relevance of such structural motifs in scientific research.

Synthesis Analysis

The synthesis of brominated benzamides typically involves the reaction of corresponding benzoyl chlorides or benzoic acids with appropriate amines or alcohols. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, Schiff bases related to brominated benzamides have been synthesized by reacting brominated salicylaldehydes with amines or hydrazides . These methods could potentially be adapted for the synthesis of this compound by choosing suitable starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated benzamides. The crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed that it crystallizes in two polymorphs, both belonging to the monoclinic system . Similarly, the crystal structures of other related compounds have been determined, providing insights into their molecular conformations and intermolecular interactions, such as hydrogen bonding and halogen interactions . These studies suggest that this compound could also exhibit interesting structural features that can be elucidated through X-ray analysis.

Chemical Reactions Analysis

Brominated benzamides participate in various chemical reactions, often facilitated by their functional groups. The amide group can engage in hydrogen bonding, as seen in the formation of belts of molecules in the crystal structures of related compounds . Additionally, the presence of a bromine atom can make these compounds suitable for further chemical transformations, such as Suzuki coupling reactions, which are commonly used in the synthesis of more complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzamides are influenced by their molecular structure. For example, the lipophilicity and electronic properties of substituents on the benzamide moiety can affect the compound's biological activity, such as the inhibition of photosynthetic electron transport . The optical properties of these compounds are also of interest, with studies on N-(3-Hydroxybenzalidene)4-bromoaniline showing good optical transparency to visible light and potential for nonlinear optical behavior . These properties are crucial for applications in materials science and pharmaceuticals.

Aplicaciones Científicas De Investigación

1. Metabolism in Soil Microorganisms

Research has shown that certain soil microorganisms can metabolize related compounds to 3-bromo-N-hydroxybenzamide, such as the herbicide bromoxynil. For instance, a study revealed that Klebsiella pneumoniae subsp. ozaenae could convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, utilizing the liberated ammonia as a nitrogen source (McBride et al., 1986).

2. Herbicide Degradation

The degradation of bromoxynil, a compound related to this compound, has been studied extensively. One research found that a bacterium, Flexibacterium strain BR4, could degrade bromoxynil, identifying 3,5-dibromo-4-hydroxybenzamide as a degradation product (Smith & Cullimore, 1974).

3. Impact on Water Treatment Processes

Investigations into the behavior of bromoxynil in water treatment processes found that only a small percentage is degraded after pre-adaptation of activated sludge. The hydrolysis products include 3,5-dibromo-4-hydroxybenzamide (Luther et al., 1985).

4. Photosynthetic Inhibition

Brominated derivatives similar to this compound, such as 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have been found to inhibit photosynthetic electron transport. This suggests a potential application in studying photosynthetic processes and developing related inhibitors (Kráľová et al., 2013).

5. Antimicrobial Properties

Research on N-hydroxybenzamide derivatives has indicated potential antimicrobial applications. For instance, novel 2-amino-N-hydroxybenzamide derivatives have shown antibacterial and antifungal activities, indicating a possible avenue for developing new antimicrobial agents (Mahesh et al., 2015).

Safety and Hazards

Direcciones Futuras

3-bromo-N-hydroxybenzamide has gained interest in scientific research due to its unique properties and potential applications in various fields. For instance, derivatives of this compound have shown potential as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer .

Mecanismo De Acción

Target of Action

This compound is a derivative of benzamide, and benzamides have been found to have a wide range of biological applications in medicine and as pesticides . .

Mode of Action

Benzamides, in general, have been found to exhibit various physiological activities, including antitumor, antidiabetic, antiviral, and anti-cancer effects

Result of Action

As a derivative of benzamide, it may share some of the physiological activities exhibited by other benzamides, such as antitumor, antidiabetic, antiviral, and anti-cancer effects . .

Propiedades

IUPAC Name |

3-bromo-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVYIMXUQABVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567496 | |

| Record name | 3-Bromo-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2593-28-4 | |

| Record name | 3-Bromo-N-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)